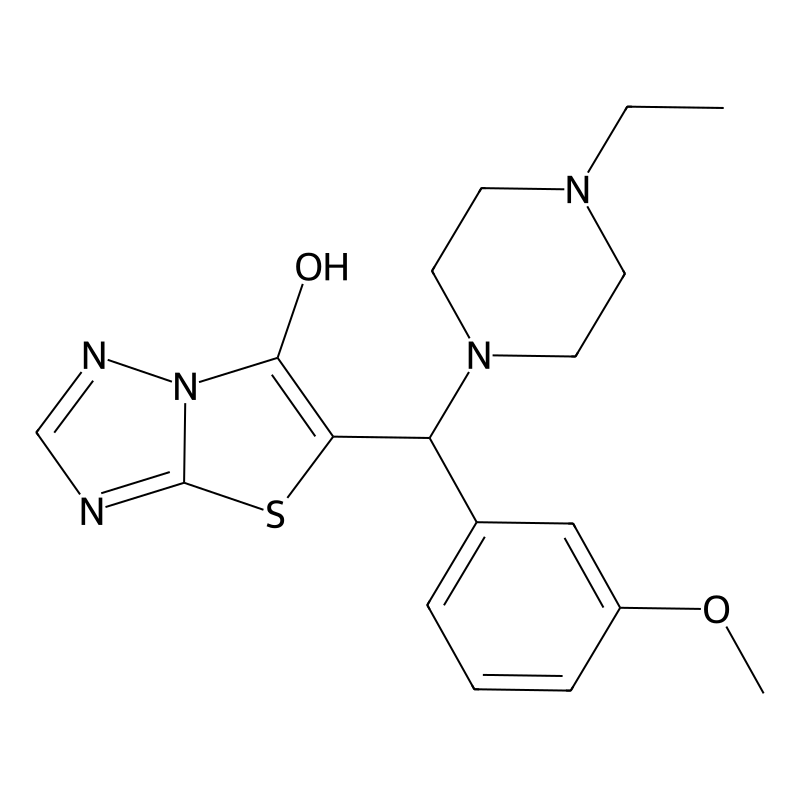

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a complex structure that incorporates a thiazole and triazole moiety. This compound is characterized by its unique arrangement of nitrogen and sulfur atoms within the ring systems, which contributes to its potential biological activity. The molecular formula is with a molecular weight of approximately 358.47 g/mol. The presence of the ethylpiperazine and methoxyphenyl groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

- A search of scientific databases like PubMed and Google Scholar using the exact chemical name or relevant keywords yielded no significant results.

- Chemical suppliers databases like Combi-Blocks list the compound but do not provide any information on its biological activity or potential applications [].

The chemical reactivity of 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be explored through various reactions typical for thiazole and triazole derivatives. These include:

- Nucleophilic substitutions: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions.

- Condensation reactions: The hydroxyl group on the thiazole can participate in condensation reactions with aldehydes or ketones.

- Oxidation reactions: The compound can undergo oxidation to form various derivatives, which may enhance its biological activity.

Research indicates that compounds similar to 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant biological activities. These include:

- Antimicrobial properties: Thiazole and triazole derivatives are often investigated for their ability to inhibit bacterial and fungal growth.

- Antitumor activity: Some studies suggest that such compounds may interfere with cancer cell proliferation through various mechanisms.

- Neuroprotective effects: The piperazine moiety is known to influence neurotransmitter systems, potentially offering neuroprotective benefits.

The synthesis of 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiourea and α-halo ketones.

- Construction of the triazole moiety: Utilizing azides and alkynes in a click chemistry approach could facilitate this step.

- Introduction of the piperazine and methoxyphenyl groups: This may involve nucleophilic substitutions or coupling reactions.

5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.

- Agriculture: Its antifungal properties could be harnessed in agricultural formulations to protect crops from fungal diseases.

Interaction studies are crucial for understanding how 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol interacts with biological targets. These studies may include:

- Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.

- In vitro assays: Assessing its effects on cell cultures to determine cytotoxicity or therapeutic efficacy.

Such investigations can help elucidate the mechanism of action and optimize the compound for therapeutic use.

Several compounds share structural features with 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Methylpiperazin-1-yl)-thiazolo[3,2-b][1,2,4]triazol | Similar thiazole and triazole rings; methyl substitution on piperazine | Antimicrobial |

| 5-(Phenethyl)-thiazolo[3,2-b][1,2,4]triazol | Contains phenethyl group instead of piperazine | Antitumor |

| 5-(Benzyl)-thiazolo[3,2-b][1,2,4]triazol | Benzyl group enhances lipophilicity | Neuroprotective |

These comparisons highlight the uniqueness of 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol due to its specific functional groups that may confer distinct biological properties not found in other similar compounds.